DBCO-PEG6-acid, or dibenzocyclooctyne polyethylene glycol six-carbon acid, is a specialized compound widely used in bioconjugation and drug delivery systems. It features a carboxylic acid functional group and a dibenzocyclooctyne moiety, making it a valuable tool in modern chemical biology. The DBCO group is particularly notable for its ability to engage in copper-free click chemistry reactions with azide-functionalized molecules, which is a significant advancement in the field of bioconjugation methodologies. This compound is primarily sourced from chemical suppliers specializing in bioconjugation reagents, such as AxisPharm and JenKem Technology .
DBCO-PEG6-acid is classified as a bifunctional linker due to its dual reactive functionalities: the DBCO group for click chemistry and the carboxylic acid group for amine coupling. It falls under the category of polyethylene glycol derivatives, which are known for their hydrophilicity and biocompatibility, making them suitable for various biological applications.
The synthesis of DBCO-PEG6-acid typically involves several key steps:
The synthesis may require specific activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) to facilitate the formation of stable amide bonds when reacting with amines .
The molecular weight of DBCO-PEG6-acid is approximately 300 g/mol, depending on the specific length of the polyethylene glycol chain used. Its solubility in water is enhanced due to the PEG component, making it suitable for biological applications.
DBCO-PEG6-acid primarily participates in two types of reactions:
The click chemistry reaction typically occurs at room temperature in either aqueous or organic solvents, providing versatility in various experimental setups. The efficiency and specificity of these reactions make DBCO-PEG6-acid an attractive option for bioconjugation applications.
The mechanism of action involves two primary pathways:
The reaction kinetics are favorable, often yielding high conversion rates within minutes under optimal conditions.
DBCO-PEG6-acid has diverse applications in scientific research:
Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a transformative advancement in bioorthogonal chemistry, enabling specific molecular conjugation in complex biological environments without cytotoxic copper catalysts. This reaction leverages ring strain in cyclooctynes like dibenzocyclooctyne (DBCO) to drive rapid cycloaddition with azide groups, forming stable 1,2,3-triazole linkages under physiological conditions [3] [6]. DBCO-PEG6-acid exemplifies this technology, combining the kinetic efficiency of DBCO (second-order rate constants: 0.1–1.0 M⁻¹s⁻¹) with the versatility of a carboxylic acid terminus [7]. The copper-free nature eliminates catalytic toxicity, making it indispensable for in vivo applications such as live-cell labeling and targeted drug delivery [3] [10].
Table 1: Key Structural Features of DBCO-PEG6-acid
Component | Chemical Attributes | Functional Role |
---|---|---|
DBCO moiety | Strained cyclooctyne ring | Copper-free azide conjugation via SPAAC |
PEG6 spacer | Hexaethylene glycol chain (C₁₂H₂₄O₆) | Enhances hydrophilicity and reduces steric hindrance |
Carboxylic acid | Terminal -COOH group | Forms amide bonds with amines via EDC/HATU activation |
Molecular formula | C₃₄H₄₄N₂O₁₀ | Determined via NMR and HPLC-MS (≥95% purity) [5] [9] |
DBCO derivatives have emerged as critical tools in biomedicine due to their exceptional bioorthogonality and modular design. DBCO-PEG6-acid bridges small-molecule synthesis and bioconjugation, enabling:
Polyethylene glycol (PEG) linkers are foundational to improving the pharmacokinetics of bioconjugates. The hexaethylene glycol (PEG6) chain in DBCO-PEG6-acid provides:
Table 2: Impact of PEGylation on Drug Performance
Parameter | Non-PEGylated Drugs | PEGylated Drugs | Role of PEG6 Linker |
---|---|---|---|
Plasma half-life | Minutes–hours | Days–weeks | Shields from proteases/Kidneys |
Solubility in water | Variable (often low) | >50 mg/mL | Introduces hydrophilic ethylene oxide units |
Immunogenic response | High risk | Minimized | Masks antigenic sites |
Example therapeutics | Native interferon α | Pegasys® (PEG-interferon α-2a) | Similar PEG shielding mechanism |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0